N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide
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Overview
Description
N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide is an organic compound with the molecular formula C17H24N2O. This compound belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents like 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic methods may involve direct treatment of the carboxylic acid with the amine under heat or solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize large-scale amidation processes, often employing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form hydrogen bonds or other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-ethylmaleimide: Another compound with a similar structure but different functional groups and applications.
Quinoline derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-7-18-16(20)19-15-12(3)8-11(2)9-14(15)13(4)10-17(19,5)6/h8-10H,7H2,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNSRPYWWGWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2=C(C=C(C=C2C(=CC1(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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